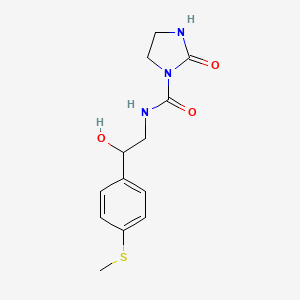

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-20-10-4-2-9(3-5-10)11(17)8-15-13(19)16-7-6-14-12(16)18/h2-5,11,17H,6-8H2,1H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIMOVUKCRVDSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)N2CCNC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions One common synthetic route includes the reaction of 4-(methylthio)benzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the imidazolidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific industrial methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Reduction: The imidazolidine ring can be reduced to form different derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the imidazolidine ring can produce various reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in malignant cells is under investigation, making it a candidate for further development as an anticancer drug.

- Antimicrobial Properties : The presence of the methylthio group may enhance the compound's interaction with microbial targets, suggesting potential applications as an antimicrobial agent. Research is ongoing to evaluate its efficacy against resistant strains of bacteria and fungi.

Biochemical Studies

The compound's unique structure allows it to serve as a valuable tool in biochemical research:

- Enzyme Inhibition : The imidazolidine ring can interact with various enzymes, potentially acting as an inhibitor. Studies are being conducted to identify specific enzyme targets and to understand the mechanism of inhibition.

- Drug Design : As a lead compound, it can be modified to develop derivatives with improved potency or selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry focused on the synthesis of derivatives of this compound. The derivatives were tested against various cancer cell lines, revealing significant cytotoxicity compared to standard chemotherapeutics. The mechanism was attributed to the induction of oxidative stress leading to apoptosis in cancer cells.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed enhanced activity against multi-drug resistant strains, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl and methylthio groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

CGP 12177

- Structure: Non-selective β-AR ligand with partial β3-AR agonist and β1/β2-AR antagonist activity.

- Efficacy : Demonstrates functional β3-AR activation in human adipose tissue but exhibits low efficacy at human β3-AR compared to rodent receptors .

- Pharmacokinetics : Short duration of action and poor selectivity in humans, leading to off-target effects.

- Key Difference : Unlike N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide, CGP 12177 lacks the methylthio-phenyl group, which may influence receptor binding affinity and metabolic stability.

Early β3-AR Agonists (e.g., CL 316,243)

- Structure: Phenethanolamine derivatives without carboxamide or methylthio groups.

- Efficacy : High potency in rodent models but minimal effects in humans due to pharmacological differences between human and rat β3-ARs .

- Pharmacokinetics : Rapid clearance and poor oral bioavailability.

- Key Difference: The hydroxyethyl-carboxamide structure in the target compound may enhance solubility and reduce first-pass metabolism compared to phenethanolamine-based agonists.

Structural Analogs with Methylthio Groups

Patent Compounds (–3)

- Examples: N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide.

- Structure : Shares the methylthio-phenyl motif but incorporates a tetrahydro-2H-pyran ring and butanamide chain.

Organophosphate Compounds

Fenamiphos ()

- Structure: Contains a methylthio-phenyl group but is an organophosphate ester.

- Application : Used as a pesticide (nematicide), contrasting with the therapeutic focus of the target compound.

- Toxicity : High acute toxicity due to acetylcholinesterase inhibition, a risk absent in carboxamide-based structures.

- Key Difference : Despite structural similarities in the methylthio-phenyl group, functional groups (phosphate vs. carboxamide) dictate divergent biological activities.

Comparative Data Table

Research Implications and Challenges

The target compound’s structural features position it as a candidate for addressing limitations of earlier β3-AR agonists, such as species-specific efficacy and pharmacokinetic instability. However, the lack of direct human data necessitates further studies to validate receptor affinity and metabolic stability. Comparative analysis with patent analogs (–3) underscores the importance of ring systems (imidazolidine vs. tetrahydro-2H-pyran) in modulating drug-like properties.

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C15H18N2O3S

- Molecular Weight : 302.38 g/mol

The presence of a hydroxyl group, an imidazolidine ring, and a methylthio group suggests diverse biological interactions, particularly in enzymatic pathways and receptor binding.

Research indicates that this compound may exert its biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in cancer cell proliferation. For instance, it affects the activity of DNA polymerase theta (Polθ), which is involved in DNA repair mechanisms. Inhibition of Polθ can enhance the sensitivity of cancer cells to chemotherapeutic agents .

- Antioxidant Properties : The hydroxyl group contributes to its potential antioxidant activity, which may protect cells from oxidative stress and reduce inflammation .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, although specific mechanisms remain to be fully elucidated .

Biological Activity Data

A summary of biological activity data related to this compound is presented in Table 1.

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Cancer Treatment : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .

- Neuroprotection : Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The results suggested that it could mitigate neuronal damage caused by oxidative stress .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving condensation of aminohydroxamates with methyl trimethoxyacetate, followed by cyclization in polar aprotic solvents (e.g., DMF) under reflux. Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yields. For example, cyclization with iodine and triethylamine in DMF at 80–100°C can improve product purity .

- Characterization : Confirmation via H/C NMR (e.g., carbonyl resonance at ~170 ppm) and IR (C=O stretch at ~1650–1750 cm) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for the imidazolidine ring (δ 3.5–4.5 ppm for CH groups) and aryl protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .

- X-ray Diffraction (XRD) : For crystalline intermediates, compare unit cell parameters with known analogs (e.g., patent data on polymorphic forms) .

Q. What strategies mitigate impurities during synthesis?

- Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) or preparative HPLC with C18 columns. Monitor for common byproducts like unreacted carboxamide precursors or over-alkylated derivatives .

- Mobile Phase Optimization : Adjust pH (e.g., phosphate buffer at pH 5.5) and ion-pair reagents (e.g., tetrabutylammonium hydroxide) to resolve polar impurities in HPLC .

Advanced Research Questions

Q. How do substituents on the phenyl or imidazolidine rings influence the compound’s reactivity and bioactivity?

- Experimental Design : Synthesize analogs with electron-withdrawing (e.g., -Cl, -CF) or electron-donating (e.g., -OCH) groups. Compare reaction kinetics (e.g., via F NMR for fluorinated analogs) and bioactivity (e.g., enzyme inhibition assays) .

- Data Analysis : Correlate Hammett constants () with reaction rates or IC values to quantify substituent effects .

Q. What challenges arise in resolving spectral contradictions (e.g., unexpected NMR splitting) for this compound?

- Case Study : Anomalous splitting in H NMR may indicate dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to assess energy barriers () between conformers .

- Advanced Techniques : N-labeled analogs or NOESY to probe hydrogen-bonding networks in the imidazolidine core .

Q. How can researchers assess the impact of polymorphism on physicochemical properties?

- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. acetonitrile). Characterize forms via DSC (melting point variations) and PXRD (distinct diffraction patterns) .

- Stability Studies : Monitor hygroscopicity and thermal degradation (TGA) to identify the most stable polymorph for formulation .

Method Development & Data Analysis

Q. What HPLC/LC-MS methods are recommended for quantifying this compound in biological matrices?

- Method Optimization :

- Column : C18 (5 µm, 150 mm × 4.6 mm) with guard cartridge.

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Detection : ESI-MS in positive ion mode (m/z 350–500) .

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.